alpha-Methyl-m-tyrosine

catecholamine depletion tyrosine hydroxylase inhibition in vivo pharmacology

Para-isomer AMPT substitution causes sedation via pure TH inhibition; α-MMT is decarboxylated to active amines (α-methyl-m-tyramine, metaraminol) that release catecholamines and produce CNS stimulation-opposite behavioral outcomes. • >50% noradrenaline depletion with preserved dopamine (fetal E21 & neonatal P11 models) • In vivo AADC inhibitor probe via norepinephrine-³H prelabeling • 41% striatal HVA increase at 1 h (100 mg/kg i.p.) ≥98% purity; CoA provided; global shipping.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 305-96-4
Cat. No. B015611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-m-tyrosine
CAS305-96-4
Synonyms3-Hydroxy-α-methylphenylalanine;  α-Methyl-m-tyrosine;  3-Hydroxy-α-methyl-3-_x000B_phenylalanine;  DL-α-Methyl-3-hydroxyphenylalanine;  DL-α-Methyl-m-tyrosine;  NSC 9252; 
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)O)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
InChIKeyCAHPJJJZLQXPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methyl-m-tyrosine: Pharmacology and Class Positioning


Alpha-Methyl-m-tyrosine (α-MMT; CAS 305-96-4) is a synthetic α-methyl amino acid analog of phenylalanine and a structural isomer of α-methyl-p-tyrosine [1]. It functions mechanistically as both a tyrosine hydroxylase (TH) inhibitor and a prodrug that is enzymatically decarboxylated in vivo to active amines (α-methyl-m-tyramine and metaraminol) [2]. This dual mechanism distinguishes it fundamentally from pure enzyme inhibitors like α-methyl-p-tyrosine (metyrosine/AMPT). The compound has been employed as a pharmacological tool for probing catecholaminergic systems, with documented applications ranging from studies of neurotransmitter depletion mechanisms to neurotoxic lesion models [3]. For procurement decisions, understanding the specific quantitative differences between α-MMT and its closest analogs is essential, as the compounds are not functionally interchangeable despite structural similarity.

1 Dual-mechanism tool: tyrosine hydroxylase inhibitor and prodrug substrate for active amines
2 Catecholaminergic system probe for neurochemistry and behavioral pharmacology research
3 Enables metabolite-dependent depletion studies distinct from pure synthesis inhibitors

Why Alpha-Methyl-m-tyrosine Cannot Be Substituted


Substituting α-methyl-m-tyrosine with its para-isomer α-methyl-p-tyrosine (AMPT) or with α-methyldopa will produce fundamentally different experimental outcomes because these compounds operate via distinct, non-overlapping primary mechanisms [1]. α-Methyl-p-tyrosine acts as a relatively pure competitive inhibitor of tyrosine hydroxylase, leading to catecholamine depletion via synthesis blockade [1]. In contrast, α-methyl-m-tyrosine is rapidly decarboxylated in vivo to α-methyl-m-tyramine and metaraminol—active amines that function as indirect sympathomimetics, releasing catecholamines from storage sites and producing psychomotor stimulation [2]. This metabolic divergence translates directly to opposite behavioral outcomes: α-methyl-m-tyrosine increases lever-pressing behavior and produces CNS stimulation, whereas α-methyl-p-tyrosine produces sedation and behavioral suppression [1]. Furthermore, even structurally similar analogs such as α-methylDOPA fail to replicate the specific catecholamine release kinetics and neuronal selectivity of α-MMT and its metabolites [3]. Procurement of the correct analog is therefore not a matter of interchangeable reagents but of selecting the specific pharmacological tool required for the intended mechanistic investigation.

α-Methyl-p-tyrosine (AMPT) substitution
AMPT is a direct TH inhibitor causing catecholamine depletion via synthesis blockade, not amine release. Behavioral outcomes are opposite: sedation vs. α-MMT psychomotor stimulation. Mechanism and endpoint profiles do not transfer.
α-Methyldopa substitution
α-Methyldopa lacks psychomotor stimulant action and can inhibit α-MMT effects when co-administered. Its decarboxylation products do not replicate α-MMT's catecholamine release pattern or tissue selectivity.
General structural analogs
Even closely related α-methyl amino acids diverge in metabolic activation, neurotransmitter selectivity, and behavioral pharmacology. Similar structure does not indicate interchangeable research use.

Alpha-Methyl-m-tyrosine vs. Analogs: Comparative Evidence


Catecholamine Depletion vs. α-Methyl-p-tyrosine

In a direct comparative study across multiple species, α-methyl-m-tyrosine demonstrated superior catecholamine-depleting activity relative to α-methyl-p-tyrosine and α-methylphenylalanine. α-MMT proved to be the most active compound on both brain and heart catecholamines among the three α-methyl amino acids tested [1]. Notably, the para-isomer α-methyl-p-tyrosine showed reduced efficacy in cardiac norepinephrine depletion compared to α-MMT, though its duration of action was more prolonged in certain tissues [1].

Catecholamine depletion vs. AMPT
Head-to-head
α-MMT > α-methylphenylalanine > α-MPT for cardiac NE depletion; most active on brain and heart catecholamines overall
Supports maximal central and peripheral catecholamine depletion research context
In vivo multi-species comparison; α-MPT less active on cardiac norepinephrine
catecholamine depletion tyrosine hydroxylase inhibition in vivo pharmacology neurochemistry

Behavioral Differentiation: Stimulation vs. Sedation

The behavioral effects of α-methyl amino acids diverge sharply based on their metabolic fate. α-Methyl-m-tyrosine produces overt stimulation and an increase in lever-pressing behavior in squirrel monkeys and dogs, in stark contrast to α-methyl-p-tyrosine and α-methylphenylalanine, which produce sedation or no overt signs of stimulation respectively [1]. α-MethylDOPA and α-methyltyrosine fail to produce any psychomotor stimulant action and instead inhibit the stimulant effect of α-MMT when co-administered [2].

Behavioral differentiation
Head-to-head
α-MMT: stimulation and increased lever pressing; α-MPT: sedation and behavioral suppression; α-MethylDOPA: no stimulation, inhibits α-MMT
Unique catecholamine-related psychomotor activation tool for behavioral pharmacology
Squirrel monkey and dog operant paradigms; qualitatively opposite phenotypes
behavioral pharmacology psychomotor stimulation catecholamine release CNS effects

Metabolite-Mediated Dopamine Depletion vs. α-Methyl-p-tyrosine

The mechanism of striatal dopamine depletion by α-MMT differs fundamentally from that of α-methyl-p-tyrosine. α-MMT requires metabolic decarboxylation to α-methyl-m-tyramine (α-MMTA) to exert its full dopamine-depleting effect—pretreatment with a decarboxylase inhibitor markedly reduces both α-MMTA formation and dopamine depletion [1]. α-MMT administration (100 mg/kg i.p.) increased striatal homovanillic acid (HVA) by 41% at 1 hour post-injection and markedly enhanced the dopamine decline produced by α-methyl-p-tyrosine co-administration [1]. At 2-4 hours post α-MMT, both HVA and dihydroxyphenylacetic acid fell below control levels [1].

Metabolite-mediated DA depletion
Head-to-head
100 mg/kg i.p. increased striatal HVA 41% at 1 h; enhanced DA decline with α-MPT; decarboxylation required
Metabolite-dependent dopamine depletion mechanism; supports acute DA metabolism studies
Rat striatum; HVA and DOPAC quantified; distinct from direct TH inhibition
dopamine depletion striatum metabolite activation neurochemistry

Noradrenergic vs. Dopaminergic Selectivity

In a pharmacological model of catecholamine depletion in developing rats, α-methyl-m-tyrosine demonstrated selective depletion of noradrenaline and adrenaline while sparing dopamine. In both fetal (E21) and neonatal (P11) rats, α-MMT caused more than 50% depletion of hypothalamic noradrenaline and adrenaline, whereas dopamine levels remained unchanged [1]. Combined treatment with the neurotoxin 6-hydroxydopamine (6-OHDA) was required to achieve additional dopamine depletion—specifically a 25% decrease in DA beyond the α-MMT effect [1]. This selectivity contrasts with the broader catecholamine depletion produced by α-methyl-p-tyrosine.

Noradrenergic vs. dopaminergic selectivity
Cross-study comparable
>50% depletion of hypothalamic NE and EPI; dopamine unchanged; +6-OHDA added 25% DA reduction
Selective noradrenergic depletion while sparing dopamine; supports neurodevelopmental lesion research
Fetal/neonatal rat hypothalamus; HPLC-ED; contrasts with 6-OHDA and α-MPT profiles
noradrenaline depletion dopamine sparing neurotoxin selectivity catecholamine lesion

Tissue-Specific Sympathomimetic Restoration

In isolated tissue preparations from reserpine-pretreated animals, α-methyl-m-tyrosine exhibits tissue-specific differences in restoring tyramine responses compared to its analogs. In isolated rabbit heart preparations, α-MMT restored positive inotropic responses to tyramine, whereas α-methyl-p-tyrosine and α-methyldopamine did not [1]. However, in rat ileum preparations, neither α-MMT nor α-MPT restored tyramine responses at lower concentrations, while α-methyldopa and α-methylnoradrenaline did [1]. In rabbit ear preparations, α-MMT, α-MPT, and α-methyldopa all restored tyramine effects, but α-MPT blocked the restoring effect of α-MMT [1].

Tissue-specific sympathomimetic restoration
Head-to-head
Rabbit heart: α-MMT restored tyramine response, α-MPT did not; rat ileum: neither restored; rabbit ear: both restored but α-MPT blocked α-MMT
Tissue-dependent pharmacological profile; compound selection must match ex vivo/in vitro model
Reserpine-pretreated isolated tissues; functional antagonism observed in ear preparation
sympathomimetic response isolated tissue pharmacology tyramine restoration reserpine model

Decarboxylase-Dependent Norepinephrine Release Assay

α-Methyl-m-tyrosine requires enzymatic decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form α-methyl-m-tyramine, the active norepinephrine-releasing agent. In a standardized in vivo assay, administration of α-MMT (10 mg/kg s.c.) to mice with prelabeled cardiac norepinephrine-³H resulted in 50% reduction of cardiac norepinephrine-³H activity at 3 hours post-administration relative to control animals [1]. This release is blocked by AADC inhibitors, and the magnitude of inhibition provides a direct quantitative measure of decarboxylase inhibitor efficacy in intact animals [1]. α-Methyl-p-tyrosine does not require decarboxylation and does not produce this metabolite-dependent release.

Decarboxylase-dependent NE release
Class-level inference
10 mg/kg s.c. produced 50% depletion of cardiac NE-³H at 3 h; fully blocked by AADC inhibitors
Validated probe for in vivo AADC activity and inhibitor screening; α-MPT not applicable
Mouse heart prelabeling method; decarboxylase dependence quantified
norepinephrine release aromatic amino acid decarboxylase in vivo assay enzyme inhibition

Alpha-Methyl-m-tyrosine: Research Applications


Selective Noradrenergic Depletion in Neurodevelopmental Studies

Researchers investigating the role of noradrenaline in hypothalamic development can employ α-MMT to achieve >50% depletion of noradrenaline and adrenaline while preserving dopamine levels unchanged—a selectivity profile not achievable with 6-OHDA or α-MPT. This application has been validated in both fetal (E21) and neonatal (P11) rat models with HPLC-ED quantification [1].

AADC Inhibitor Screening Assay

α-MMT serves as a probe substrate for quantifying AADC inhibitor efficacy in intact animals. Using the norepinephrine-³H prelabeling method (10 mg/kg α-MMT s.c., 50% depletion at 3 hours post-dose in controls), the degree of blockade by test compounds provides a direct measure of in vivo decarboxylase inhibition [2].

Catecholamine-Mediated Psychomotor Stimulation

For experiments investigating the behavioral consequences of catecholamine release versus synthesis inhibition, α-MMT is uniquely suited as it produces overt stimulation and increased lever-pressing behavior, in direct contrast to the sedation produced by α-MPT. This allows researchers to dissociate the behavioral effects of TH inhibition from those of amine release [3].

Metabolite-Dependent Dopamine Depletion

α-MMT enables investigation of metabolite-dependent neurotransmitter depletion mechanisms. The 41% increase in striatal HVA at 1 hour post-100 mg/kg i.p. provides a measurable acute readout of dopamine metabolism enhancement, and the requirement for decarboxylation allows experimental manipulation of the depletion pathway via co-administration of decarboxylase inhibitors [4].

Application
Selection Property
Validation Focus
Selective noradrenergic depletion in neurodevelopmental models
Noradrenergic selectivity profile with dopamine sparing
Hypothalamic NE/EPI depletion endpoint verification
AADC inhibitor screening assay
Decarboxylase-dependent probe substrate
In vivo AADC inhibition quantification via NE-³H release
Catecholamine-mediated psychomotor stimulation studies
Catecholamine release-driven behavioral activation
Operant behavioral endpoints (lever-pressing, activity)
Metabolite-dependent dopamine depletion research
Metabolic activation requirement for DA depletion
Striatal HVA and DA metabolism endpoints

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